

Application Notes and Protocols: Measuring Lymphocyte Count Changes After SLF1081851 TFA Treatment

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Compound of Interest

Compound Name: SLF1081851 TFA

Cat. No.: B15569697

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Introduction

SLF1081851 TFA is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Spns2 plays a crucial role in the egress of lymphocytes from secondary lymphoid organs by facilitating the transport of S1P, a key signaling molecule that regulates lymphocyte trafficking.[1][3][4] Inhibition of Spns2 by **SLF1081851 TFA** disrupts the S1P gradient, leading to the retention of lymphocytes in lymphoid tissues and a subsequent reduction in circulating lymphocyte counts.[1][3] This application note provides detailed protocols for measuring these changes in lymphocyte counts following treatment with **SLF1081851 TFA**, offering valuable methods for preclinical and clinical research.

Data Presentation

In Vitro and In Vivo Efficacy of SLF1081851

Parameter	Value	Species/Cell Line	Description	Reference
IC ₅₀	1.93 µM	HeLa cells	In vitro concentration required to inhibit S1P release by 50%.	[1][2]
In Vivo Effect	Significant Decrease	Mice and Rats	Administration of SLF1081851 led to a significant reduction in circulating lymphocyte counts and plasma S1P concentrations. [1][2]	[1][2]
Comparative In Vitro Inhibition	67% inhibition at 2 µM	Not Specified	A three-carbon unit analog of SLF1081851 (16d) showed potent inhibition of Spns2.	[1]

Signaling Pathway

The mechanism of action of **SLF1081851 TFA** involves the inhibition of the S1P transporter Spns2. This disrupts the normal S1P signaling pathway that governs lymphocyte egress from lymph nodes.

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